Iralukast sodium
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Overview
Description
Iralukast sodium, also known as CGP 45715A, is a cysteinyl leukotriene receptor antagonist developed by Novartis Pharma AG. It is primarily used for its therapeutic effects in treating respiratory diseases, particularly asthma. The compound works by antagonizing the bronchoconstrictive, mucus secretory, and inflammatory effects of cysteinyl leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iralukast sodium involves several key steps:
Condensation: 3-(trifluoromethyl)benzaldehyde is condensed with a phosphonate to form an unsaturated ester.
Reduction: The unsaturated ester is reduced using diisobutylaluminum hydride (DIBAL) to yield an allyl alcohol.
Asymmetric Epoxidation: The allyl alcohol undergoes Sharpless asymmetric epoxidation to form an epoxyalcohol.
Oxidation and Condensation: The epoxyalcohol is oxidized to an aldehyde, which is then condensed with a phosphorane to form an unsaturated epoxyaldehyde.
Addition Reaction: The unsaturated epoxyaldehyde reacts with a pentylphosphonium derivative to form an adduct.
Thioether Formation: The adduct undergoes a reaction with 4-oxo-7-sulfanyl-4H-1-benzopyran-2-carboxylic acid methyl ester to form an alpha-hydroxy thioether.
Hydrolysis: The alpha-hydroxy thioether is hydrolyzed with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Iralukast sodium undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes.
Reduction: Reduction of esters to alcohols.
Substitution: Formation of thioethers from epoxides.
Condensation: Formation of unsaturated aldehydes and epoxyaldehydes.
Common Reagents and Conditions
DIBAL: Used for reduction reactions.
Sharpless Epoxidation Reagents: Used for asymmetric epoxidation.
Sodium Hydroxide: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various intermediates such as allyl alcohols, epoxyalcohols, and alpha-hydroxy thioethers, leading to the final product, this compound .
Scientific Research Applications
Iralukast sodium has been extensively studied for its applications in:
Chemistry: As a model compound for studying cysteinyl leukotriene receptor antagonists.
Biology: Investigating its effects on leukotriene pathways and receptor interactions.
Medicine: Clinical trials for treating asthma and other respiratory diseases.
Industry: Potential applications in developing new therapeutic agents for respiratory conditions
Mechanism of Action
Iralukast sodium exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the bronchoconstrictive, mucus secretory, and inflammatory responses in the respiratory tract. By blocking this receptor, this compound reduces these effects, providing therapeutic benefits in conditions like asthma .
Comparison with Similar Compounds
Similar Compounds
Pranlukast: Another cysteinyl leukotriene receptor antagonist used for asthma treatment.
Zafirlukast: Similar to iralukast sodium, used for managing asthma.
Montelukast: A widely used leukotriene receptor antagonist for asthma and allergic rhinitis.
Uniqueness
This compound is unique in its specific structural analog to leukotriene D4, providing potent antagonistic activity. Its development has contributed to the understanding and advancement of leukotriene receptor antagonists in respiratory therapy .
Properties
CAS No. |
125617-94-9 |
---|---|
Molecular Formula |
C38H36F3NaO8S |
Molecular Weight |
732.7 g/mol |
IUPAC Name |
sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |
InChI Key |
UVMDAJYLEKEIPJ-RWRWEHELSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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